Butonate

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

structure

Structure

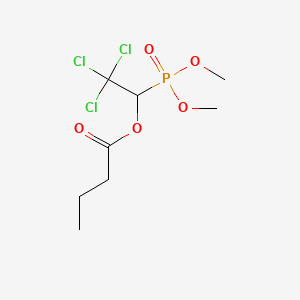

2D Structure

3D Structure

Properties

IUPAC Name |

(2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Cl3O5P/c1-4-5-6(12)16-7(8(9,10)11)17(13,14-2)15-3/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAQXYNWONVOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl3O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041697 | |

| Record name | Butonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Butonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

129 °C at 0.5 mm HG | |

| Record name | BUTONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with most organic solvents, DEODORIZED KEROSENE DISSOLVES 2-3% | |

| Record name | BUTONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3742 | |

| Record name | BUTONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000112 [mmHg] | |

| Record name | Butonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, somewhat oily liquid | |

CAS No. |

126-22-7 | |

| Record name | Butonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butonate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11379 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BUTONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39M9R3Q494 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Biological Interactions of Butonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butonate [O,O-dimethyl (2,2,2-trichloro-1-n-butyryloxyethyl)phosphonate] is an organophosphate insecticide and veterinary anthelmintic. As a member of the organophosphate class, its biological activity is primarily attributed to its role as a cholinesterase inhibitor. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental methodologies for their determination, and an exploration of its mechanism of action and associated signaling pathways.

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are crucial for understanding its behavior in biological and environmental systems. These properties have been determined through various experimental techniques.

Identification and Structure

| Property | Value |

| IUPAC Name | (2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate[1] |

| CAS Number | 126-22-7[1] |

| Molecular Formula | C8H14Cl3O5P[1] |

| Molecular Weight | 327.5 g/mol [1] |

| SMILES | CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC[1] |

| InChI | InChI=1S/C8H14Cl3O5P/c1-4-5-6(12)16-7(8(9,10)11)17(13,14-2)15-3/h7H,4-5H2,1-3H3[1] |

Physicochemical Properties

| Property | Value |

| Physical Description | Colorless, somewhat oily liquid with a slight ester odor.[1] |

| Boiling Point | 129 °C at 0.5 mmHg[1] |

| Density | 1.3742 g/cm³[1] |

| Solubility | Miscible with most organic solvents.[1] |

| Vapor Pressure | 0.000112 mmHg[1] |

| Refractive Index | 1.4707[1] |

Experimental Protocols

The determination of the chemical and physical properties of this compound involves a range of standard laboratory procedures.

Determination of Boiling Point (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Materials:

-

Thiele tube or similar heating apparatus

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

This compound sample

-

Heating oil (e.g., mineral oil)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the this compound.

-

The test tube is attached to the thermometer and immersed in the heating oil within the Thiele tube.

-

The apparatus is heated gently and evenly.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of this compound.

Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it)

-

Analytical balance

-

This compound sample

-

Distilled water (for calibration)

-

Thermostat

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with distilled water and weighed again at a constant temperature to determine its volume.

-

The pycnometer is then emptied, dried, and filled with the this compound sample.

-

The filled pycnometer is weighed at the same constant temperature.

-

The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

Objective: To determine the extent to which this compound dissolves in various solvents.

Materials:

-

Test tubes

-

This compound sample

-

A range of solvents (e.g., water, ethanol, acetone, hexane)

-

Vortex mixer

-

Water bath (optional, for temperature control)

Procedure:

-

A small, measured amount of a solvent is placed in a test tube.

-

A small, known amount of this compound is added to the solvent.

-

The mixture is agitated vigorously using a vortex mixer for a set period.

-

The mixture is allowed to stand and is visually inspected for the presence of undissolved solute.

-

The process is repeated with increasing amounts of this compound until no more solute dissolves, allowing for a quantitative or qualitative assessment of solubility.

Biological Activity and Signaling Pathways

As an organophosphate, this compound's primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition

The inhibition of AChE by this compound leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. This disruption of normal nerve function is the basis of its insecticidal and toxic effects.

Downstream Signaling: MAPK Pathway Activation

The overstimulation of cholinergic receptors can trigger a cascade of intracellular signaling events. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway. The accumulation of acetylcholine can lead to increased intracellular calcium levels and the generation of reactive oxygen species (ROS), which in turn activate various components of the MAPK cascade, such as p38, JNK, and ERK. This can ultimately lead to cellular stress, inflammation, and apoptosis.

Experimental Workflow: In Vitro Toxicity Assessment

Assessing the toxicity of this compound in a laboratory setting involves a structured workflow to determine its effects on cellular systems. A common approach is to evaluate its impact on cell viability and the induction of oxidative stress.

Conclusion

This compound, as an organophosphate insecticide, exhibits a well-defined set of chemical and physical properties that govern its environmental fate and biological interactions. Its primary mechanism of action through the inhibition of acetylcholinesterase is characteristic of its class, leading to a cascade of downstream signaling events, including the activation of the MAPK pathway. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other organophosphates, which is essential for understanding their toxicological profiles and for the development of potential countermeasures. Further research into the specific kinetics of this compound's interaction with acetylcholinesterase and its detailed effects on various cell types will contribute to a more complete understanding of this compound.

References

The Pharmacokinetics and Bioavailability of Butonate and its Derivatives: A Technical Guide

Disclaimer: Direct and comprehensive pharmacokinetic data for Butonate is limited in publicly available scientific literature. This compound is a butyrate ester, and it is presumed that its therapeutic and systemic effects are mediated through the action of butyrate following its release from the parent compound. Therefore, this guide focuses on the pharmacokinetics and bioavailability of butyrate, delivered through various formulations such as sodium butyrate, lysine butyrate, and the prodrug tributyrin, to provide a robust and relevant overview for researchers, scientists, and drug development professionals.

Introduction to Butyrate Pharmacokinetics

Butyrate is a short-chain fatty acid (SCFA) that serves as a primary energy source for colonocytes and has garnered significant interest for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.[1] However, the clinical application of butyrate is challenged by its rapid metabolism and unpleasant odor and taste.[2] To overcome these limitations, various formulations, including salts and prodrugs, have been developed to improve its delivery and systemic exposure. Understanding the pharmacokinetic profiles of these different formulations is crucial for optimizing their therapeutic use.

This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of butyrate, with a focus on comparative data from different oral formulations. Detailed experimental protocols and analytical methodologies are also presented to aid in the design and interpretation of future studies.

Data Presentation: Pharmacokinetic Parameters of Butyrate Formulations

The systemic exposure to butyrate following oral administration is highly dependent on the formulation. The following tables summarize the key pharmacokinetic parameters from a comparative clinical trial in humans.

Table 1: Pharmacokinetic Parameters of Different Butyrate Formulations in Healthy Men [1][3][4]

| Formulation | Dose (of Butyric Acid) | Cmax (µg/mL) | Tmax (min) | AUC₀₋₂₁₀ (µg/mL/min) |

| Lysine Butyrate (LysB) | 786 mg | 4.53 ± 7.56 | 20.0 ± 0.0 | 189 ± 306 |

| Sodium Butyrate (NaB) | 786 mg | 2.51 ± 4.13 | 22.5 ± 7.91 | 144 ± 214 |

| Tributyrin (TB) | 786 mg | 0.91 ± 1.65 | 51.5 ± 21.7 | 108 ± 190 |

Data are presented as Mean ± SD.[1]

Table 2: Pharmacokinetic Parameters of Tributyrin in Patients with Solid Tumors [5][6]

| Dose | Peak Plasma Butyrate Concentration (Cmax) | Time to Peak (Tmax) |

| 50 to 400 mg/kg/day (once daily) | 0 to 0.45 mM | 0.25 to 3 hours |

| 150 to 200 mg/kg (three times daily) | Median of 52 µM | Not specified |

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic studies of butyrate formulations.

Clinical Study Design for Comparative Pharmacokinetics

A randomized, three-arm, crossover clinical trial was conducted to compare the pharmacokinetic parameters of lysine butyrate, sodium butyrate, and tributyrin.[1][3]

-

Participants: Ten healthy men (average age 29.1 ± 10.4 years) participated in the study.[1][3]

-

Study Design: The study followed a randomized, single-blinded, three-arm, crossover design.[1] Participants attended a screening visit and three testing visits.[1]

-

Dosing: Each participant received a single oral dose of three different butyrate products, each delivering a total of 786 mg of butyric acid.[1][3]

-

Blood Sampling: Serum butyrate concentrations were measured at baseline (before ingestion) and at 20, 45, 90, 150, and 210 minutes post-ingestion.[1][3]

Analytical Methodology for Butyrate Quantification

Accurate quantification of the volatile and low-concentration short-chain fatty acids in biological matrices is challenging.[7] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[7]

A sensitive GC-MS method for the quantification of SCFAs in plasma and serum has been developed.[7]

-

Sample Preparation:

-

Analysis: The organic extract is directly injected into the GC-MS system.[7]

-

Instrumentation: A polar GC column coupled to a mass spectrometer is used for separation and detection.[7]

-

Limit of Detection: The limit of detection for butyrate is in the range of 0.03–0.12 µg/mL.[7]

Another GC-MS method involves derivatization to improve sensitivity and resolution.[8]

-

Sample Preparation:

-

Analysis: The derivatized sample is analyzed by GC-MS using chemical ionization with ammonia as the reagent gas.[8]

LC-MS/MS offers an alternative with less time-consuming sample preparation.[9]

-

Sample Preparation for LC-MS/MS:

-

Serum is thawed and mixed with internal standards in acetonitrile (ACN) and placed on ice.

-

The ACN is separated by centrifugation, and water is added to the supernatant.

-

SCFAs are derivatized with 3-nitrophenylhydrazine (3-NPH) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The derivatized SCFAs are extracted with methyl tert-butyl ether (MTBE), dried under nitrogen, and reconstituted in 10% acetonitrile/water.[10]

-

-

Analysis: The prepared sample is injected into the LC-MS/MS system.

-

Instrumentation: A reversed-phase column is used for chromatographic separation, and a triple quadrupole mass spectrometer is used for detection.[10]

Mandatory Visualizations

Metabolic Pathway of Butyrate from Tributyrin

The following diagram illustrates the metabolic conversion of the prodrug tributyrin to butyrate and its subsequent entry into central metabolic pathways.

Caption: Metabolic fate of orally administered tributyrin.

Experimental Workflow for a Butyrate Pharmacokinetic Study

This diagram outlines a typical experimental workflow for a clinical pharmacokinetic study of an oral butyrate formulation.

Caption: Experimental workflow for a butyrate pharmacokinetic study.

Conclusion

The pharmacokinetics of butyrate are characterized by rapid absorption and metabolism, which presents a significant hurdle for its therapeutic development. The choice of formulation has a profound impact on the bioavailability of butyrate. As demonstrated, lysine butyrate and sodium butyrate lead to a more rapid and higher systemic exposure compared to the prodrug tributyrin.[1][3] This in-depth technical guide, by providing a consolidated view of the available pharmacokinetic data, experimental protocols, and analytical methodologies, serves as a valuable resource for scientists and researchers in the field of drug development. The detailed information presented herein should facilitate the design of future studies aimed at optimizing the delivery and therapeutic efficacy of butyrate and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Butyric acid - Wikipedia [en.wikipedia.org]

- 4. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Pharmacokinetics of butorphanol in male neutered cats anesthetized with isoflurane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Acetate, propionate and butyrate in plasma: determination of the concentration and isotopic enrichment by gas chromatography/mass spectrometry with positive chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]

Introduction: The Butyric Acid Dilemma and the Prodrug Solution

An In-depth Technical Guide to Butonate as a Potential Prodrug for Butyric Acid Delivery

Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a molecule of immense interest in therapeutics. Produced by microbial fermentation of dietary fiber in the colon, it serves as the primary energy source for colonocytes and is a potent modulator of host cellular processes.[1] Its primary mechanisms of action include the inhibition of histone deacetylases (HDACs) and the activation of G protein-coupled receptors, which lead to powerful anti-inflammatory and anti-neoplastic effects.[2][3] These properties make butyric acid a promising therapeutic agent for conditions such as colorectal cancer and inflammatory bowel disease (IBD).

However, the clinical application of butyric acid is severely hampered by its pharmacokinetic profile. When administered systemically, it has an extremely short plasma half-life, measured in mere minutes, due to rapid metabolism.[4][5] This rapid clearance makes it challenging to maintain the millimolar concentrations required for therapeutic efficacy.

A proven strategy to overcome such pharmacokinetic limitations is the use of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. For butyric acid, an ester prodrug approach can mask the polar carboxylic acid group, potentially improving lipophilicity, cell membrane permeability, and metabolic stability, allowing for more efficient delivery of the active butyric acid to target tissues.

This guide explores this compound, a butyrate ester, as a structural candidate for a butyric acid prodrug. While its current applications are primarily as an insecticide and veterinary anthelmintic, its chemical structure warrants a technical evaluation of its potential for therapeutic butyric acid delivery.[6][7]

Chemical and Physical Properties of this compound

This compound, also known as tribufon, is an organophosphate and a butyrate ester. Its key chemical and physical properties are summarized in the table below, based on available data.

| Property | Value | Reference |

| IUPAC Name | (2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate | [6] |

| Molecular Formula | C₈H₁₄Cl₃O₅P | [6] |

| Molecular Weight | 341.52 g/mol | [6] |

| CAS Number | 126-22-7 | [6] |

| Physical Description | Colorless, somewhat oily liquid | [6] |

| Odor | Slight ester odor | [6] |

| Solubility | Miscible with most organic solvents | [6] |

Proposed Mechanism of Action: Bioconversion to Butyric Acid

The central premise of using this compound as a prodrug is its potential for hydrolysis by endogenous esterases. Ester prodrugs are widely used to enhance the delivery of drugs containing carboxyl groups. Cellular esterases, which are abundant in various tissues including the liver and blood, can cleave the ester bond to release the active carboxylic acid and the corresponding alcohol moiety.[8][9][10]

In the case of this compound, this would involve the cleavage of the butyrate ester linkage to release active butyric acid and trichlorfon.

Caption: Proposed metabolic activation of this compound to butyric acid.

Critical Caveat: It is crucial for researchers to note that the established metabolism of this compound in mammals may complicate this proposed pathway. In warm-blooded animals, this compound is reported to be degraded primarily by the hydrolysis of its P-C (phosphorus-carbon) bond, with only a small amount of desmethylthis compound being formed.[6] This suggests that the desired esterase-mediated cleavage might not be the predominant metabolic route. Therefore, the efficiency of butyric acid release from this compound in vivo remains a critical question that requires experimental validation.

Pharmacological Targets of Released Butyric Acid

Assuming this compound can effectively deliver butyric acid, the released molecule would exert its therapeutic effects through well-documented signaling pathways.

Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established inhibitor of class I and II histone deacetylases (HDACs).[2] HDACs remove acetyl groups from histone proteins, leading to a more condensed chromatin structure that represses gene transcription. By inhibiting HDACs, butyrate causes an accumulation of acetylated histones (hyperacetylation), which relaxes the chromatin structure and facilitates the transcription of specific genes, including those involved in cell cycle control and apoptosis.[2][11] A key target gene is CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases that leads to cell cycle arrest.[2]

Caption: Butyric acid's mechanism of action via HDAC inhibition.

Anti-Inflammatory Signaling

Butyrate exerts significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[12] In inflammatory states, NF-κB is activated and translocates to the nucleus, driving the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12. Butyrate can suppress the degradation of IκBα, an inhibitor of NF-κB, thereby preventing NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[12] Furthermore, studies have shown that butyrate can dose-dependently inhibit the production of pro-inflammatory cytokines while increasing the release of the anti-inflammatory cytokine IL-10.[13]

Caption: Butyric acid's anti-inflammatory action via NF-κB inhibition.

Quantitative Data Summary

Direct quantitative data on the therapeutic efficacy of this compound is not available. However, data from studies on sodium butyrate provide essential context for the concentrations required for biological activity and the pharmacokinetic challenges that a prodrug like this compound would need to overcome.

Table 1: Pharmacokinetic Parameters of Butyrate Formulations This table illustrates the rapid clearance of butyrate, reinforcing the need for a prodrug delivery system.

| Compound | Species | Dose & Route | T½ (Half-life) | Cmax (Peak Concentration) |

| Sodium Butyrate | Human | 500 mg/kg/day (IV) | ~6 min | 39-59 µM |

| Sodium Butyrate | Mouse | 1.25 g/kg (IV) | - | 10.5-17.7 mM |

| Sodium Butyrate | Mouse | 5 g/kg (Oral) | - | ~9 mM |

| Tributyrin (prodrug) | Mouse | 7.8 g/kg (Oral) | - | ~1 mM |

| Tributyrin (prodrug) | Rat | 10.3 g/kg (Oral) | - | ~3 mM |

| Data sourced from references[5][14]. |

Table 2: In Vitro Efficacy of Sodium Butyrate on Colon Cancer Cell Lines This table shows the half-maximal inhibitory concentrations (IC₅₀) of sodium butyrate, indicating the target concentrations a prodrug would need to achieve locally.

| Cell Line | Time Point | IC₅₀ (mM) |

| HCT116 | 24 h | 1.14 |

| 48 h | 0.83 | |

| 72 h | 0.86 | |

| HT-29 | 48 h | 2.42 |

| 72 h | 2.15 | |

| Caco-2 | 72 h | 2.15 |

| Data sourced from references[15][16]. N/D (Not Detectable) for some early time points indicates lower sensitivity. |

Proposed Experimental Protocols for Evaluation

To validate the potential of this compound as a therapeutic prodrug, a systematic experimental approach is required. The following protocols provide a framework for the initial, critical evaluation.

Protocol 1: In Vitro Esterase-Mediated Hydrolysis Assay

Objective: To quantify the rate and extent of this compound conversion to butyric acid in a biologically relevant matrix.

Materials:

-

This compound

-

Sodium Butyrate (as a standard)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Human or rat liver microsomes (e.g., S9 fraction) or purified porcine liver esterase

-

Acetonitrile (for protein precipitation)

-

Internal standard for LC-MS/MS (e.g., deuterated butyric acid)

-

LC-MS/MS system

Methodology:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine PBS (pH 7.4), liver microsomes (e.g., at a final concentration of 1 mg/mL protein), and pre-warm to 37°C.

-

Initiate the reaction by adding this compound to a final concentration of 10 µM.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or HPLC vial.

-

Analyze the samples for the concentration of both this compound (disappearance) and butyric acid (appearance) using a validated LC-MS/MS method.

-

Calculate the rate of hydrolysis and the half-life of this compound in the matrix.

Protocol 2: Cell Proliferation Assay (MTT)

Objective: To determine if this compound inhibits the proliferation of cancer cells and to compare its potency to sodium butyrate.

Materials:

-

Human colon cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

This compound and Sodium Butyrate

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Methodology:

-

Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and sodium butyrate in complete medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle control (medium with the highest concentration of DMSO used for this compound, if applicable).

-

Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.

-

Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

-

After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound using non-linear regression analysis.

Protocol 3: Western Blot for Histone Acetylation

Objective: To confirm that this compound treatment leads to the downstream molecular effect of HDAC inhibition.

Materials:

-

HCT116 cells

-

This compound and Sodium Butyrate

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Seed HCT116 cells in 6-well plates and grow to ~70-80% confluency.

-

Treat cells with this compound or sodium butyrate (e.g., at their respective IC₅₀ concentrations) for 24 hours. Include an untreated or vehicle control.

-

Wash cells with ice-cold PBS and lyse them directly in the plate with RIPA buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane for total Histone H3 and β-actin to confirm equal loading.

-

Quantify band intensities to determine the relative increase in histone acetylation compared to the control.

Conclusion and Future Directions

This compound presents an interesting case for evaluation as a prodrug. Its chemical structure as a butyrate ester provides a clear theoretical basis for its potential bioconversion to the therapeutically valuable molecule, butyric acid. The well-defined anti-cancer and anti-inflammatory mechanisms of butyric acid offer a compelling rationale for developing effective delivery strategies.

However, this potential is met with significant and critical questions. The primary metabolic pathway of this compound in mammals may not favor the efficient release of butyric acid, a point that must be the first to be experimentally addressed.[6] Furthermore, its established use and toxicological profile as an insecticide necessitate a thorough safety and efficacy evaluation before any therapeutic consideration.[7]

Future research should be directed at systematically addressing these unknowns. The experimental protocols outlined in this guide provide a foundational roadmap for:

-

Confirming the Metabolic Fate: Quantifying the efficiency of esterase-mediated hydrolysis versus other metabolic pathways in vitro.

-

Validating Biological Activity: Determining if this compound can replicate the known cellular effects of butyric acid, such as HDAC inhibition and cytotoxicity in cancer cells.

-

Pharmacokinetic and Efficacy Studies: Should in vitro data prove promising, subsequent in vivo studies in animal models would be required to assess the pharmacokinetics, safety, and therapeutic efficacy of this compound compared to direct butyrate administration.

References

- 1. Butyric acid - Wikipedia [en.wikipedia.org]

- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacology of sodium butyrate in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C8H14Cl3O5P | CID 31343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (Ref: ENT 20852) [sitem.herts.ac.uk]

- 8. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Apoptotic death in adenocarcinoma cell lines induced by butyrate and other histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. efsupit.ro [efsupit.ro]

- 13. ovid.com [ovid.com]

- 14. Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Spectroscopic and Mechanistic Analysis of Butonate: A Technical Guide

Introduction

Butonate, with the chemical formula C₈H₁₄Cl₃O₅P and IUPAC name (2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate, is an organophosphate insecticide. A thorough understanding of its chemical properties through spectroscopic analysis is crucial for researchers, scientists, and professionals in drug development and environmental monitoring. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide utilizes data from structurally analogous compounds, such as Trichlorfon, and established principles of spectroscopic interpretation for organophosphorus compounds and butyrate esters to predict its spectral features. Furthermore, this document outlines detailed experimental protocols for these analytical techniques and visualizes the compound's mechanism of action and metabolic fate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups, including the dimethyl phosphonate, trichloroethyl, and butanoate moieties, and comparison with spectroscopic data from similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.9 - 1.0 | Triplet (t) | 3H | CH₃ (butyrate chain) |

| ~ 1.6 - 1.8 | Sextet (sxt) | 2H | CH₂ (butyrate chain) |

| ~ 2.3 - 2.5 | Triplet (t) | 2H | CH₂-C=O (butyrate chain) |

| ~ 3.8 - 3.9 | Doublet (d) | 6H | (CH₃O)₂P |

| ~ 4.8 - 5.0 | Doublet (d) | 1H | CH-O-C=O |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 13 - 14 | CH₃ (butyrate chain) |

| ~ 18 - 19 | CH₂ (butyrate chain) |

| ~ 35 - 37 | CH₂-C=O (butyrate chain) |

| ~ 54 - 56 | (CH₃O)₂P |

| ~ 85 - 90 | P-CH |

| ~ 95 - 100 | CCl₃ |

| ~ 170 - 175 | C=O (ester) |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960 - 2850 | Medium-Strong | C-H stretch (alkyl) |

| ~ 1740 - 1720 | Strong | C=O stretch (ester) |

| ~ 1250 - 1200 | Strong | P=O stretch |

| ~ 1180 - 1150 | Strong | C-O stretch (ester) |

| ~ 1050 - 1020 | Strong | P-O-C stretch |

| ~ 800 - 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 326/328/330 | [M+H]⁺ (isotopic pattern due to Cl₃) |

| 257/259/261 | [M - C₄H₇O]⁺ |

| 221/223 | [M - C₄H₇O₂ - HCl]⁺ |

| 185 | [C₄H₈Cl₃O]⁺ |

| 109 | [(CH₃O)₂PO]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the analysis of a small molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals. Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a higher concentration of the sample may be required compared to ¹H NMR.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger spectral width.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): This is often the simplest method for a liquid or solid sample.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound or a small amount of solid this compound onto the center of the crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric CO₂ and water vapor.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Process the data to obtain a transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile or methanol).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) is used. For pesticide residue analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique.

-

LC-MS Method:

-

Chromatographic Separation: If using LC-MS, inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) to separate it from any impurities. A gradient elution with solvents like water and acetonitrile, often with additives like formic acid or ammonium formate, is typically employed.

-

Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. For organophosphates, positive ion mode ESI is often effective.

-

Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion ([M+H]⁺).

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform fragmentation of the parent ion. Select the m/z of the parent ion and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides a characteristic fragmentation pattern that can be used for identification.

-

Mechanism of Action and Metabolism

Cholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity in insects.

Caption: Cholinesterase inhibition by this compound.

Metabolic Pathway of this compound

This compound undergoes metabolic degradation in organisms, which can lead to detoxification or, in some cases, bioactivation. The primary metabolic pathways involve hydrolysis and dealkylation. In insects, the ester linkage is cleaved, forming trichlorfon, which can then be converted to the more potent cholinesterase inhibitor, dichlorvos. In mammals, the P-C bond is primarily hydrolyzed.

Caption: Metabolic pathways of this compound in insects and mammals.

Solubility Profile of Butonate in Research Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butonate, a chemical compound with the IUPAC name (2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate, has been utilized as an insecticide and veterinary anthelmintic.[1] Understanding its solubility in various solvents is critical for a range of applications, including formulation development, analytical method design, and environmental fate studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, details a generalized experimental protocol for solubility determination, and illustrates key related pathways.

This compound Solubility Data

Quantitative solubility data for this compound in common organic research solvents is not extensively documented in publicly available literature. The most frequently cited characteristic is its miscibility with a wide array of organic solvents.[1] However, specific quantitative measures are limited. The table below summarizes the available data.

| Solvent | Temperature | Solubility | Data Type |

| Most Organic Solvents | Not Specified | Miscible | Qualitative |

| Deodorized Kerosene | Not Specified | 2-3% | Quantitative |

| Water | 22 °C (Calculated) | 2.79 mg/mL | Quantitative |

Note on Water Solubility: There are conflicting reports regarding this compound's water solubility. While a calculated value of 2.79 mg/mL is available, other sources describe it as practically insoluble. This compound is known to be stable in neutral or acidic aqueous solutions but is unstable in aqueous alkali, which can affect solubility measurements.[1]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in a given solvent. This protocol is based on standard laboratory methods for solubility assessment.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Solvent of interest (e.g., ethanol, methanol, DMSO, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrumentation)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

For viscous solvents or to ensure complete removal of solids, centrifuge the vial at a high speed and then collect the supernatant.

-

Filter the supernatant through a chemically compatible syringe filter into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent at known concentrations.

-

Develop a validated analytical method (e.g., HPLC) to quantify the concentration of this compound.

-

Analyze the filtered supernatant from the saturated solution using the validated method.

-

If necessary, dilute the sample to fall within the linear range of the calibration curve.

-

-

Data Calculation and Reporting:

-

From the analytical results, determine the concentration of this compound in the saturated solution.

-

Express the solubility in appropriate units (e.g., mg/mL, g/100mL).

-

Repeat the experiment at least in triplicate to ensure reproducibility.

-

Visualizations

Metabolic Degradation Pathway of this compound

In biological systems, such as insects, and in certain environmental conditions, this compound undergoes metabolic degradation. A primary pathway involves the enzymatic removal of the butyric acid group, leading to the formation of trichlorfon. Trichlorfon can then be further metabolized to dichlorvos (DDVP).[1]

Experimental Workflow for Solubility Determination

The generalized protocol for determining the solubility of this compound can be visualized as a sequential workflow.

References

An In-depth Technical Guide to the Biological Targets of Butonate and Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known biological targets of butonate and butyrate, two structurally related short-chain fatty acid derivatives. While butyrate is a well-studied endogenous metabolite with pleiotropic effects, this compound is primarily known as an organophosphate insecticide. This document aims to consolidate the current understanding of their molecular interactions, present quantitative data on their activity, detail relevant experimental methodologies, and visualize the key signaling pathways they modulate. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, toxicology, and related fields.

This compound: A Cholinesterase Inhibitor

This compound is an organophosphate insecticide that primarily exerts its biological effects through the inhibition of cholinesterases, key enzymes in the nervous system.

Biological Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

The primary molecular target of this compound is acetylcholinesterase (AChE) , an enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine in cholinergic synapses.[1] By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1] this compound may also inhibit butyrylcholinesterase (BChE) , another cholinesterase with a broader substrate specificity.

Quantitative Data on this compound Activity

Limited public data is available for the specific IC50 values of this compound against acetylcholinesterase and butyrylcholinesterase. However, it is classified as a cholinesterase inhibitor, and its potency is expected to be in a range that is effective for its use as an insecticide. Further focused studies are required to determine precise inhibitory constants.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of compounds like this compound against acetylcholinesterase, based on the Ellman method.

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity, and a decrease in this rate in the presence of an inhibitor indicates its potency.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (or other test inhibitor) solutions at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Inhibitor Addition: Add a specific volume of the this compound solution (or control solvent) to the respective wells. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of this compound. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow: Acetylcholinesterase Inhibition Assay

Butyrate: A Multifaceted Signaling Molecule

Butyrate, a short-chain fatty acid produced by the gut microbiota, has a diverse range of biological activities mediated through multiple targets.

Biological Target 1: Histone Deacetylases (HDACs)

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[2] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[2] This mechanism underlies many of butyrate's effects on cell proliferation, differentiation, and apoptosis.[3]

Quantitative Data on Butyrate's HDAC Inhibition

| Target | IC50 (nM) |

| HDAC1 | 16,000 |

| HDAC2 | 12,000 |

| HDAC3 | 9,000 |

| HDAC8 | 15,000 |

| Data sourced from Wikipedia, which aggregates data from various scientific publications.[4] |

Experimental Protocol: In Vitro Histone Deacetylase (HDAC) Activity Assay

Principle: This fluorometric assay measures the activity of HDACs using a synthetic substrate that contains an acetylated lysine residue. When the substrate is deacetylated by an HDAC, a subsequent developing enzyme cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

-

HDAC enzyme source (e.g., nuclear extract or purified recombinant HDAC)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate

-

HDAC inhibitor (e.g., Trichostatin A or sodium butyrate)

-

Developer solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well black plate, add HDAC assay buffer, the HDAC enzyme source, and the test compound (butyrate) or a known inhibitor as a positive control.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

-

Development: Add the developer solution to each well. This stops the HDAC reaction and initiates the fluorescence-generating step.

-

Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) at room temperature, protected from light. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: The HDAC activity is proportional to the fluorescence intensity. Calculate the percentage of inhibition for each butyrate concentration and determine the IC50 value.

Experimental Workflow: HDAC Inhibition Assay

Biological Target 2: G-Protein Coupled Receptors (GPCRs)

Butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), which are cell surface receptors that play crucial roles in various physiological processes. The primary GPCR targets for butyrate are:

-

Free Fatty Acid Receptor 2 (FFAR2, formerly GPR43)

-

Free Fatty Acid Receptor 3 (FFAR3, formerly GPR41)

-

Hydroxycarboxylic Acid Receptor 2 (HCAR2, formerly GPR109A) [4]

Activation of these receptors by butyrate initiates intracellular signaling cascades that modulate immune responses, inflammation, and metabolism.[5][6]

Quantitative Data on Butyrate's GPCR Activity

| GPCR Target | pEC50 | Note |

| FFAR2 | 2.9–4.6 | Full agonist |

| FFAR3 | 3.8–4.9 | Full agonist |

| HCAR2 | 2.8 | Agonist |

| Data sourced from Wikipedia, which aggregates data from various scientific publications.[4] |

Experimental Protocol: Radioligand Binding Assay for GPCRs

Principle: This assay measures the direct interaction of a ligand with its receptor. A radiolabeled ligand (a ligand with a radioactive isotope) is incubated with a preparation of cells or membranes expressing the target GPCR. The amount of radioligand bound to the receptor is then quantified. To determine the binding affinity of a non-radiolabeled compound like butyrate, a competition binding assay is performed, where increasing concentrations of the unlabeled compound compete with a fixed concentration of the radiolabeled ligand for binding to the receptor.

Materials:

-

Cell membranes or whole cells expressing the target GPCR (FFAR2, FFAR3, or HCAR2)

-

A suitable radiolabeled ligand for the target GPCR

-

Butyrate solutions at various concentrations

-

Binding buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In reaction tubes, combine the cell membrane preparation, the radiolabeled ligand, and varying concentrations of unlabeled butyrate. Include control tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand plus a high concentration of a known unlabeled ligand (non-specific binding).

-

Incubation: Incubate the reaction mixtures at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the butyrate concentration. The IC50 value (the concentration of butyrate that displaces 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) for butyrate can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways Modulated by Butyrate

Butyrate's engagement with its molecular targets triggers a cascade of downstream signaling events that influence a wide array of cellular functions.

HDAC Inhibition-Mediated Apoptosis Pathway

Butyrate's inhibition of HDACs leads to the transcriptional activation of genes involved in apoptosis (programmed cell death), a crucial mechanism for eliminating cancer cells.[7] A key player in this process is the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.

GPCR-Mediated Signaling

Activation of FFAR2, FFAR3, and HCAR2 by butyrate triggers various intracellular signaling pathways, often involving G-proteins of the Gi/o family, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This can influence downstream effectors like protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs).

Modulation of NF-κB Signaling

Butyrate has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] This is a key mechanism underlying its anti-inflammatory effects. Butyrate can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-inflammatory genes.[9]

Influence on Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. Butyrate can modulate this pathway, often leading to an accumulation of β-catenin in the cytoplasm and nucleus, which can paradoxically either promote differentiation and apoptosis or, in some contexts, enhance Wnt signaling. The precise outcome is cell-type and context-dependent.

Conclusion

This technical guide has provided a detailed examination of the known biological targets of this compound and butyrate. This compound's primary mechanism of action is the inhibition of acetylcholinesterase, a target with well-defined toxicological implications. In contrast, butyrate exhibits a more complex pharmacology, engaging with multiple targets including histone deacetylases and G-protein coupled receptors. This multi-target activity of butyrate results in the modulation of a variety of signaling pathways, underpinning its diverse physiological and pathophysiological roles. The experimental protocols and pathway diagrams presented herein offer a practical framework for researchers to further investigate the mechanisms of action of these compounds and to explore their potential therapeutic or toxicological significance. A deeper understanding of these molecular interactions is essential for the development of novel therapeutics and for the accurate assessment of chemical safety.

References

- 1. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrate induced Caco-2 cell apoptosis is mediated via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. abcam.com [abcam.com]

- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolite-Sensing G Protein-Coupled Receptors Connect the Diet-Microbiota-Metabolites Axis to Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrate suppression of colonocyte NF-kappa B activation and cellular proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Butyrate in Gut Microbiota and Health: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, is a pivotal molecule in gut homeostasis and systemic health. It serves as the primary energy source for colonocytes and acts as a critical signaling molecule with pleiotropic effects, including the reinforcement of the gut epithelial barrier, modulation of the immune system, and regulation of gene expression. Butyrate's mechanisms of action are multifaceted, involving the inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and modulation of key intracellular signaling pathways. This technical guide provides an in-depth overview of the role of butyrate in gut microbiota and health, with a focus on its mechanisms of action, quantitative effects, and the experimental protocols used to elucidate its functions. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of butyrate as a therapeutic agent.

Butyrate Production and Metabolism

Butyrate is produced in the colon by the anaerobic fermentation of indigestible carbohydrates, such as resistant starch and dietary fiber.[1] The principal butyrate-producing bacteria belong to the Firmicutes phylum, including species such as Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia spp.[2] The production of butyrate is dependent on the composition of the gut microbiota and the availability of fermentable substrates from the diet.[1]

Once produced, butyrate is rapidly absorbed by colonocytes, where it serves as their main energy source, fulfilling approximately 70% of their energy requirements.[3] This absorption is mediated by monocarboxylate transporters, primarily MCT1 (SLC16A1) and SMCT1 (SLC5A8).[4] Within the colonocytes, butyrate undergoes β-oxidation to generate ATP. A smaller fraction of butyrate enters the portal circulation and is metabolized by the liver, with only trace amounts reaching the systemic circulation.[5]

Mechanisms of Action

Butyrate exerts its diverse biological effects through several key mechanisms:

2.1. Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[6][7][8] By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin structure and altering the expression of numerous genes.[9] This epigenetic modification is central to many of butyrate's effects, including the regulation of cell proliferation, differentiation, and apoptosis.[8] For instance, butyrate-induced HDAC inhibition leads to the upregulation of the cell cycle inhibitor p21.[10]

2.2. G-Protein Coupled Receptor (GPCR) Activation

Butyrate acts as a ligand for several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[7][11][12] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and adipocytes.[12] Activation of these GPCRs by butyrate triggers downstream signaling cascades that influence immune responses, gut hormone secretion, and metabolic regulation.[11][13][14]

2.3. Cellular Metabolism

As the primary energy source for colonocytes, butyrate plays a direct role in regulating cellular metabolism.[3] Beyond its role as an energy substrate, butyrate can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][15] AMPK activation by butyrate can influence various metabolic processes, including glucose metabolism and fatty acid oxidation.[15]

Quantitative Data on Butyrate's Effects

The following tables summarize the quantitative effects of butyrate on various physiological parameters as reported in the scientific literature.

Table 1: Effect of Butyrate on Gut Barrier Function

| Parameter | Cell/Tissue Model | Butyrate Concentration | Effect | Reference |

| Transepithelial Electrical Resistance (TEER) | Caco-2 cells | 2 mM | Increased TEER from ~400 to ~500 Ω·cm² after 24h | [16] |

| Paracellular Permeability (FITC-dextran) | IPEC-J2 cells | 2 mM | Reduced LPS-induced increase in FITC-dextran flux | [17] |

| Claudin-3 and Claudin-4 Expression | IPEC-J2 cells | 2 mM | Increased mRNA and protein expression | [17] |

Table 2: Effect of Butyrate on Inflammatory Cytokines

| Cytokine | Cell/Tissue Model | Butyrate Concentration | Effect | Reference |

| TNF-α | LPS-stimulated human PBMCs | 1 mM | Inhibition of LPS-stimulated TNF-α release | [18] |

| IL-6 | LPS-stimulated human PBMCs | 1 mM | No significant effect on LPS-stimulated IL-6 release | [18] |

| IL-10 | Murine splenic B cells | 0.5 mM | Significant increase in Il10 gene expression | [19] |

| TGF-β1 | Human acute leukemic cells (U937) | 5-10 mM | Significant decrease in secretion | [20] |

Table 3: HDAC Inhibition by Butyrate

| HDAC Isoform | IC50 Value | Reference |

| HDAC1 | 0.3 mM | [7] |

| HDAC2 | 0.4 mM | [7] |

| HDAC3 | 9 µM | [12] |

| HDAC7 | 0.3 mM | [7] |

| HDAC8 | 15 µM | [12] |

Table 4: Clinical Efficacy of Butyrate in Inflammatory Bowel Disease (IBD)

| Study Population | Intervention | Outcome | Result | Reference |

| 88 children with IBD | 150 mg/day sodium butyrate for 12 weeks | Clinical Remission | 81.82% in butyrate group vs. 47.73% in placebo group (p < 0.001) | [21] |

| 39 adults with ulcerative colitis in remission | Microencapsulated sodium butyrate for 12 months | Maintained Remission | 83.3% in butyrate group vs. 47.6% in control group (p = 0.022) | [22] |

Detailed Experimental Protocols

4.1. Measurement of Transepithelial Electrical Resistance (TEER)

This protocol is adapted for Caco-2 cell monolayers grown on Transwell inserts.

-

Cell Culture: Seed Caco-2 cells at a density of 5 x 10^4 cells/well onto 24-well Transwell inserts and culture for 18-20 days, changing the medium every other day.[16]

-

TEER Measurement:

-

Use a Millicell ERS-2 Voltohmmeter or equivalent.

-

Sterilize the "chopstick" electrodes with 70% ethanol and allow to air dry.

-

Rinse the electrodes with sterile Hanks' Balanced Salt Solution (HBSS).

-

Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

Add 400 µL of pre-warmed HBSS to the apical chamber and 750 µL to the basolateral chamber.[3]

-

Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes are not touching the cell monolayer.

-

Record the resistance reading in ohms (Ω).

-

Measure the resistance of a blank Transwell insert without cells to subtract from the cell monolayer readings.

-

Calculate the TEER in Ω·cm² by multiplying the resistance by the surface area of the Transwell insert.

-

4.2. Ussing Chamber Assay for Intestinal Permeability

This protocol describes the general procedure for measuring intestinal permeability using an Ussing chamber.

-

Tissue Preparation:

-

Excise a segment of the desired intestinal region (e.g., mouse colon).

-

Open the segment along the mesenteric border and gently rinse with ice-cold Krebs-bicarbonate Ringer (KBR) solution.

-

Carefully strip the muscle layer to isolate the mucosa.

-

-

Ussing Chamber Setup:

-

Mount the intestinal tissue between the two halves of the Ussing chamber with an exposed surface area of approximately 0.5 cm².[23]

-

Fill both the mucosal and serosal chambers with KBR solution, gassed with 95% O2/5% CO2, and maintain the temperature at 37°C.

-

-

Permeability Measurement:

-

Add a fluorescently labeled permeability marker (e.g., FITC-dextran) to the mucosal chamber.

-

At defined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the serosal chamber and replace with an equal volume of fresh KBR solution.

-

Measure the fluorescence of the collected samples using a fluorometer.

-

Calculate the apparent permeability coefficient (Papp) to quantify the flux of the marker across the tissue.

-